molecular formula C14H15NO3 B14336657 Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate CAS No. 106039-99-0

Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate

Cat. No.: B14336657
CAS No.: 106039-99-0
M. Wt: 245.27 g/mol
InChI Key: NXWMEOAOOUTDKJ-UHFFFAOYSA-N
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Description

Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate is a chemical compound with the molecular formula C14H15NO3 It is a derivative of pyrrolidinone, featuring a benzyl ester group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate typically involves the reaction of benzyl alcohol with 3-(5-oxopyrrolidin-2-yl)prop-2-enoic acid. The reaction is often catalyzed by an acid or base to facilitate esterification. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Benzyl 3-(5-oxopyrrolidin-2-yl)propanoic acid.

    Reduction: Benzyl 3-(5-hydroxypyrrolidin-2-yl)prop-2-enoate.

    Substitution: Various substituted benzyl esters depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate
  • Diethyl (5-oxopyrrolidin-2-yl)phosphonate
  • Ethyl 3-(5-oxopyrrolidin-2-yl)propanoate

Uniqueness

Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate is unique due to its specific ester and enone functionalities, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic properties, making it suitable for specific synthetic and research purposes.

Properties

CAS No.

106039-99-0

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate

InChI

InChI=1S/C14H15NO3/c16-13-8-6-12(15-13)7-9-14(17)18-10-11-4-2-1-3-5-11/h1-5,7,9,12H,6,8,10H2,(H,15,16)

InChI Key

NXWMEOAOOUTDKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C=CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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